Tetrahydrofuran-2,5-diol
Overview
Description
Tetrahydrofuran-2,5-diol is a chemical compound with the molecular formula C4H8O3 It is a derivative of tetrahydrofuran, a cyclic ether, and contains two hydroxyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrofuran-2,5-diol can be synthesized through several methods. One common approach involves the reduction of 2,5-dihydroxytetrahydrofuran. This reduction can be achieved using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures .
Another method involves the ring-opening of tetrahydrofuran derivatives followed by functionalization. For example, the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization, can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2,5-dihydroxytetrahydrofuran. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2,5-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrotalcite-supported gold catalysts.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed
Scientific Research Applications
Tetrahydrofuran-2,5-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of tetrahydrofuran-2,5-diol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or other biomolecules, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether with a similar structure but without hydroxyl groups.
2,5-Dimethyltetrahydrofuran: A derivative with methyl groups at the 2 and 5 positions instead of hydroxyl groups.
2,5-Dihydroxytetrahydrofuran: A precursor for the synthesis of tetrahydrofuran-2,5-diol.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which impart distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and polymer chemistry, offering different properties compared to its analogs .
Properties
IUPAC Name |
oxolane-2,5-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-4(6)7-3/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWZSWBOSVVZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400177 | |
Record name | 2,5-Furandiol, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133200-67-6 | |
Record name | Tetrahydro-2,5-furandiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133200-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Furandiol, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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